molecular formula C17H25NO3 B1233553 Variotin CAS No. 51744-78-6

Variotin

Cat. No.: B1233553
CAS No.: 51744-78-6
M. Wt: 291.4 g/mol
InChI Key: ZYPGADGCNXOUJP-YLVBRBDGSA-N
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Description

Variotin is an antifungal antibiotic initially isolated from the soil-derived fungus Paecilomyces varioti Bainier var. antibioticus (syn. Vengicide) . Chemically, it is characterized as a colorless oily compound with an ester-like odor and a molecular formula of C₆₇.₃₅H₈.₅₈N₄.₁₆ . Structurally, this compound consists of a γ-lactam ring (2-pyrrolidone) linked to a polyunsaturated trienoic acid chain, synthesized via head-to-tail condensation of six acetic acid units and a methyl group derived from L-methionine . Biosynthetically, glutamic acid serves as a precursor for its γ-aminobutyric acid moiety . Clinically, this compound has demonstrated efficacy against dermatophytes such as Trichophyton rubrum, with trials reporting high cure rates in superficial fungal infections .

Properties

CAS No.

51744-78-6

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

1-[(2E,4E,6E)-8-hydroxy-6-methyldodeca-2,4,6-trienoyl]pyrrolidin-2-one

InChI

InChI=1S/C17H25NO3/c1-3-4-9-15(19)13-14(2)8-5-6-10-16(20)18-12-7-11-17(18)21/h5-6,8,10,13,15,19H,3-4,7,9,11-12H2,1-2H3/b8-5+,10-6+,14-13+

InChI Key

ZYPGADGCNXOUJP-YLVBRBDGSA-N

SMILES

CCCCC(C=C(C)C=CC=CC(=O)N1CCCC1=O)O

Isomeric SMILES

CCCCC(/C=C(\C)/C=C/C=C/C(=O)N1CCCC1=O)O

Canonical SMILES

CCCCC(C=C(C)C=CC=CC(=O)N1CCCC1=O)O

Other CAS No.

19504-77-9

Synonyms

pecilocin
Variotin

Origin of Product

United States

Comparison with Similar Compounds

(R)-Formosusin A

Isolated from Aspergillus candidus, (R)-formosusin A is a cis-olefin analog of (R)-variotin, sharing a lactam core but differing in the configuration of the unsaturated side chain . While its antifungal activity is inferred from structural similarity to Variotin, specific efficacy data remain underexplored.

This compound B

A derivative from the deep-sea fungus Aspergillus unguis, this compound B (C₂₀H₂₇NO₂) features a monocyclic γ-lactam ring and a C-16 polyunsaturated fatty acid side chain. Unlike this compound, it exhibits moderate anti-inflammatory activity (IC₅₀ = 20.0 µM) rather than antifungal properties, highlighting structural modulation’s impact on bioactivity .

Functional Analogs

Tolnaftate

A synthetic thiocarbamate (C₁₉H₁₇NOS₂), Tolnaftate shares this compound’s antifungal function but operates via a distinct mechanism, inhibiting fungal squalene epoxidase. Clinical trials comparing this compound and Tolnaftate showed comparable efficacy against T. rubrum, though this compound required shorter treatment durations .

Sphaeropsidin A

Though structurally unrelated (a pimarane diterpene), sphaeropsidin A from Aspergillus candidus mirrors this compound’s antifungal potency, inhibiting plant pathogens like Phytophthora infestans at low concentrations (MIC < 10 µg/mL) .

Source Diversity

This compound is primarily produced by Paecilomyces spp. (e.g., P. formosus, P. varioti), while analogs like this compound B and (R)-formosusin A derive from Aspergillus spp., suggesting convergent evolution in antifungal metabolite biosynthesis across genera .

Data Tables

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Source Molecular Formula Key Features Bioactivity References
This compound Paecilomyces varioti C₆₇.₃₅H₈.₅₈N₄.₁₆ γ-Lactam + trienoic acid chain Antifungal
(R)-Formosusin A Aspergillus candidus Not reported cis-olefin variant of this compound Antifungal (inferred)
This compound B Aspergillus unguis C₂₀H₂₇NO₂ Monocyclic lactam + unsaturated chain Anti-inflammatory
Tolnaftate Synthetic C₁₉H₁₇NOS₂ Thiocarbamate Antifungal

Research Findings and Clinical Insights

  • Antifungal Mechanism : this compound disrupts fungal cell membranes via interactions with ergosterol, a mode distinct from Tolnaftate’s enzyme inhibition .
  • Clinical Trials : A 1967 study on bilateral T. rubrum infections found this compound achieved mycological cure in 85% of cases within 14 days, outperforming Tolnaftate’s 80% cure rate over 21 days .

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